molecular formula C20H23ClN2O2 B14298583 {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride CAS No. 119986-79-7

{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride

Cat. No.: B14298583
CAS No.: 119986-79-7
M. Wt: 358.9 g/mol
InChI Key: LJGPJAILMQNLMK-UHFFFAOYSA-N
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Description

{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is an organic compound characterized by the presence of a diazenyl group (–N=N–) linked to a phenyl ring, which is further connected to an acetyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride typically involves the following steps:

    Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyacetophenone to form the azo compound.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.

    Oxidation Reactions: The phenyl rings can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Formation of amides or esters.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of phenolic or quinone derivatives.

Scientific Research Applications

{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of azo dyes and pigments due to its chromophoric properties.

    Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride involves its reactivity towards nucleophiles due to the presence of the acetyl chloride group. The diazenyl group can also participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetyl chloride
  • {4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}acetyl chloride
  • {4-[(E)-(4-Ethylphenyl)diazenyl]phenoxy}acetyl chloride

Uniqueness

{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

CAS No.

119986-79-7

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-[4-[(4-hexylphenyl)diazenyl]phenoxy]acetyl chloride

InChI

InChI=1S/C20H23ClN2O2/c1-2-3-4-5-6-16-7-9-17(10-8-16)22-23-18-11-13-19(14-12-18)25-15-20(21)24/h7-14H,2-6,15H2,1H3

InChI Key

LJGPJAILMQNLMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)Cl

Origin of Product

United States

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